![molecular formula C21H16Cl2N2O3S B2811256 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 477852-12-3](/img/structure/B2811256.png)

4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

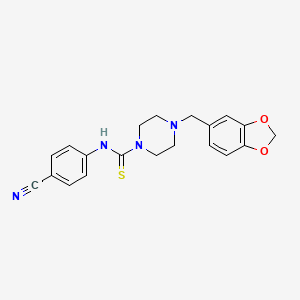

The compound “4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime” is a chemical compound with a complex structure . It is also known by its synonyms such as “(E)-(2,6-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine” and "Benzaldehyde, 4-[(4-methylphenyl)thio]-3-nitro-, O-[(2,6-dichlorophenyl …]" .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a sulfanyl group, a nitro group, a carbaldehyde group, and an oxime group . The exact structure would need to be determined through detailed analysis such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen

Synthesis and Materials Development

The compound 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is not directly mentioned in the literature. However, related sulfanyl-substituted compounds have been investigated for their potential in materials science, including the development of transparent aromatic polyimides with high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are synthesized through the thermal polycondensation of benzidine derivatives with dianhydrides and are investigated for their optical and mechanical properties (Tapaswi et al., 2015).

Chemiluminescence and Oxidation Studies

Sulfanyl-substituted compounds have been synthesized and evaluated for their base-induced chemiluminescence properties. The studies involve the oxidation of such compounds to their sulfinyl and sulfonyl derivatives, exploring their potential in light-emitting reactions (Watanabe et al., 2010). These findings suggest applications in analytical chemistry and materials science where light emission under specific conditions is desirable.

Biological Activity and Drug Development

Research into the structural characterization of sulfanyl-substituted dihydropyrimidine derivatives reveals potential as dihydrofolate reductase inhibitors. Through X-ray diffraction and molecular docking simulations, these compounds show promise in the development of new therapeutic agents, highlighting the versatility of sulfanyl-substituted compounds in medicinal chemistry (Al-Wahaibi et al., 2021).

Photoacid Generators for Polymer Resists

The synthesis and study of sulfonated oximes, including those with sulfanyl groups, have demonstrated their potential as photoacid generators in polymer resists. The photochemical properties of these compounds are explored for their ability to release acids upon irradiation, which is crucial for the development of advanced photolithographic processes (Plater et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime, suggests that any clothing contaminated by the product should be immediately removed, and the area should be evacuated . A physician should be consulted, and the safety data sheet should be shown to them .

Eigenschaften

IUPAC Name |

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N2O3S/c1-14-5-8-16(9-6-14)29-21-10-7-15(11-20(21)25(26)27)12-24-28-13-17-18(22)3-2-4-19(17)23/h2-12H,13H2,1H3/b24-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECAYEVPTUSXMI-WYMPLXKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-yl]-5-fluoro-N-methyl-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2811174.png)

![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2811179.png)

![N-[1-(4-Methoxynaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2811182.png)

![Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether](/img/structure/B2811185.png)

![5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B2811187.png)

![tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2811188.png)

![1-(4-methylphenyl)-2-(4-(4-methylphenyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-1-yl)-1-ethanone](/img/structure/B2811189.png)

![9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2811190.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2811191.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B2811195.png)